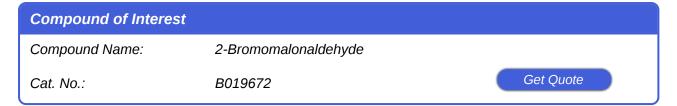


# 2-Bromomalonaldehyde molecular weight and formula

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An In-depth Technical Guide to 2-Bromomalonaldehyde

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. **2-Bromomalonaldehyde** (CAS No. 2065-75-0) is a versatile reagent with significant applications in the synthesis of complex organic molecules, particularly heterocyclic compounds that form the backbone of many therapeutic agents.[1][2] This guide provides a detailed overview of its chemical properties, synthesis protocols, and its role in pharmaceutical development.

## **Core Molecular and Physical Properties**

**2-Bromomalonaldehyde**, also known as 2-bromo-1,3-propanedial, is a halogenated organic compound.[3] It typically appears as a light yellow to light brown crystalline solid and is characterized by its high reactivity, which stems from the presence of two aldehyde functional groups and a bromine atom.[2][3] This reactivity makes it a valuable intermediate in organic synthesis.[2]

A summary of its key quantitative data is presented below for easy reference.



| Property          | Value                                                          |
|-------------------|----------------------------------------------------------------|
| Molecular Formula | C <sub>3</sub> H <sub>3</sub> BrO <sub>2</sub> [3][4][5][6]    |
| Molecular Weight  | 150.96 g/mol [4][6]                                            |
| CAS Number        | 2065-75-0[3][5]                                                |
| Melting Point     | 132-136 °C[7][8][9][10]                                        |
| Appearance        | Pale yellow to light brown crystalline solid[3]                |
| Solubility        | Moderately soluble in polar solvents like ethanol and water[3] |

# Synthesis of 2-Bromomalonaldehyde: Experimental Protocols

Several methods for the synthesis of **2-Bromomalonaldehyde** have been developed, each with distinct advantages. Below are detailed protocols for two common synthetic routes.

### Protocol 1: Synthesis from 1,1,3,3-Tetramethoxypropane

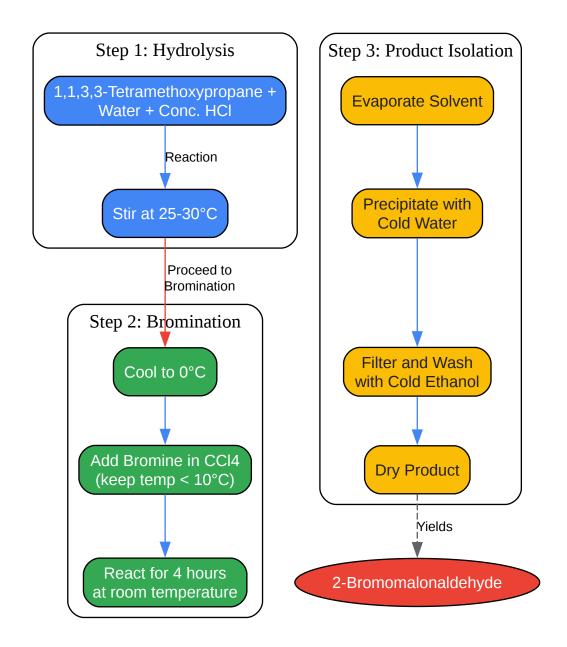
This traditional method involves the hydrolysis of 1,1,3,3-tetramethoxypropane followed by bromination.

### Methodology:

- In a reaction flask, combine 82.1g of 1,1,3,3-tetramethoxypropane, 100ml of water, and 3ml of concentrated hydrochloric acid.[11]
- Stir the mixture at a temperature of 25-30°C to facilitate hydrolysis until the solution becomes clear.[11]
- Prepare a solution of 80g of bromine in 250ml of carbon tetrachloride (CCl<sub>4</sub>).[11]
- Cool the reaction mixture to 0°C and slowly add the bromine-CCl<sub>4</sub> solution, ensuring the temperature is maintained below 10°C.[11]



- After the complete addition of bromine, allow the reaction to proceed for 4 hours at room temperature.[11]
- Evaporate the solvent from the reaction mixture.[11]
- Add cold water to the residue to precipitate the solid product.[11]
- Filter the solid, wash it with cold ethanol, and dry to obtain **2-Bromomalonaldehyde**.[11]



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Synthesis of **2-Bromomalonaldehyde** from 1,1,3,3-Tetramethoxypropane.

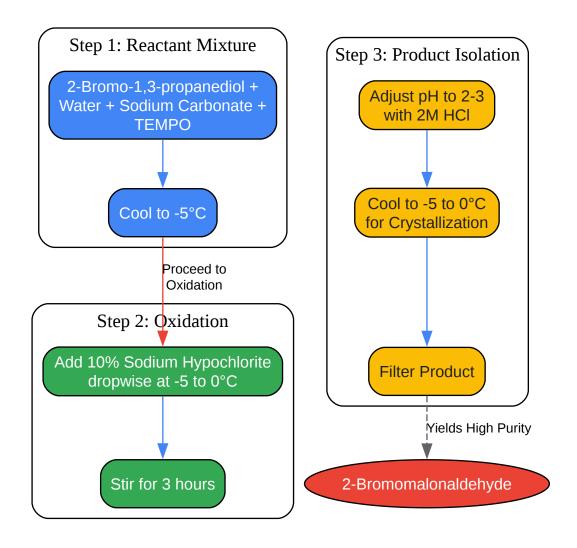
# Protocol 2: TEMPO-Catalyzed Oxidation of 2-Bromo-1,3-propanediol

A more modern and efficient approach utilizes a TEMPO-catalyzed oxidation, which offers milder reaction conditions and higher yields.[1][12]

### Methodology:

- Add 5g (32mmol) of 2-bromo-1,3-propanediol, 20ml of water, 2.7g (32mmol) of sodium carbonate, and 0.1g of TEMPO to a reaction bottle.[1]
- Cool the mixture to -5°C using a salt bath.[1]
- Slowly add 6g (80mmol) of fresh 10% sodium hypochlorite solution dropwise, maintaining the temperature between -5°C and 0°C.[1]
- After the addition is complete, continue stirring and maintain the temperature for 3 hours.[1]
- Adjust the pH of the solution to 2-3 using 2M hydrochloric acid.[1]
- Cool the mixture to between -5°C and 0°C to induce crystallization.[1]
- Filter the resulting solid to obtain **2-Bromomalonaldehyde**.[1] This method has been reported to yield a purity of 99.85% by HPLC.[1]





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TEMPO-Catalyzed Synthesis of **2-Bromomalonaldehyde**.

# Applications in Drug Development and Organic Synthesis

**2-Bromomalonaldehyde** is a crucial intermediate in the pharmaceutical industry.[1] Its primary application lies in the synthesis of heterocyclic compounds such as pyrimidines and imidazoles, which are core structures in many pharmaceuticals.[1][2][13] For instance, it is a key precursor for lometrexol, a compound with broad-spectrum antimicrobial activity.[2][13]

The reactive nature of **2-Bromomalonaldehyde** also allows for its use in more specialized applications. Its chiral sulfoxide derivatives can act as mimics for cyclic NADH, facilitating



asymmetric reduction reactions.[2] This is particularly important in modern drug development for producing chiral molecules with specific stereochemistry to enhance efficacy and minimize side effects.[2] Beyond pharmaceuticals, it is also used in the synthesis of liquid crystal materials.[2][13]

## Safety and Handling

**2-Bromomalonaldehyde** is a toxic and highly reactive compound that requires careful handling.[3] It is harmful if swallowed and can cause serious eye damage and skin irritation.[14] [15] Inhalation may lead to respiratory irritation.[14] When handling this chemical, it is essential to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or under a chemical fume hood.[15][16] The compound is also air-sensitive and should be stored in a cool, dry place under an inert atmosphere.[3][9]

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